2-(4-bromo-3-methyl-1H-pyrazol-1-yl)-N-[1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)ethyl]propanamide
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Overview
Description
2-(4-BROMO-3-METHYL-1H-PYRAZOL-1-YL)-N~1~-[1-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)ETHYL]PROPANAMIDE is a complex organic compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions. This specific compound is characterized by the presence of bromine and methyl substituents on the pyrazole ring, which can significantly influence its chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-BROMO-3-METHYL-1H-PYRAZOL-1-YL)-N~1~-[1-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)ETHYL]PROPANAMIDE typically involves multi-step reactions starting from readily available precursors. One common approach is the cyclization of appropriate hydrazine derivatives with α,β-unsaturated carbonyl compounds under acidic or basic conditions. The bromination and methylation steps are usually carried out using bromine or N-bromosuccinimide (NBS) and methyl iodide or dimethyl sulfate, respectively .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography. The choice of solvents, catalysts, and reaction conditions is crucial to maximize efficiency and minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-(4-BROMO-3-METHYL-1H-PYRAZOL-1-YL)-N~1~-[1-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)ETHYL]PROPANAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂), palladium on carbon (Pd/C)
Substitution: Sodium hydride (NaH), various nucleophiles (e.g., amines, thiols)
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a wide range of derivatives with different functional groups .
Scientific Research Applications
2-(4-BROMO-3-METHYL-1H-PYRAZOL-1-YL)-N~1~-[1-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)ETHYL]PROPANAMIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-(4-BROMO-3-METHYL-1H-PYRAZOL-1-YL)-N~1~-[1-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)ETHYL]PROPANAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and methyl groups on the pyrazole ring can enhance binding affinity and selectivity towards these targets. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with specific binding sites .
Comparison with Similar Compounds
Similar Compounds
4-Bromo-1H-pyrazole: A simpler pyrazole derivative with similar bromine substitution.
3,5-Dimethyl-1H-pyrazole: Another pyrazole derivative with methyl groups at different positions.
1-Ethyl-3-methyl-1H-pyrazole: A related compound with ethyl and methyl substitutions
Uniqueness
2-(4-BROMO-3-METHYL-1H-PYRAZOL-1-YL)-N~1~-[1-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)ETHYL]PROPANAMIDE is unique due to its specific substitution pattern, which can confer distinct chemical properties and biological activities.
Properties
Molecular Formula |
C15H22BrN5O |
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Molecular Weight |
368.27 g/mol |
IUPAC Name |
2-(4-bromo-3-methylpyrazol-1-yl)-N-[1-(1-ethyl-3-methylpyrazol-4-yl)ethyl]propanamide |
InChI |
InChI=1S/C15H22BrN5O/c1-6-20-7-13(10(3)18-20)9(2)17-15(22)12(5)21-8-14(16)11(4)19-21/h7-9,12H,6H2,1-5H3,(H,17,22) |
InChI Key |
YILHKSRZCCZURJ-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C(=N1)C)C(C)NC(=O)C(C)N2C=C(C(=N2)C)Br |
Origin of Product |
United States |
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